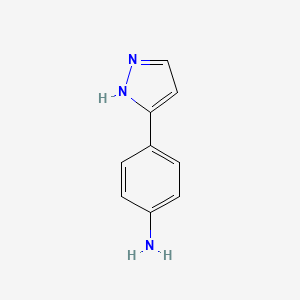

3-(4-Aminophenyl)pyrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(1H-pyrazol-5-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZDTRWVJYXEFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370711 |

Source

|

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89260-45-7 |

Source

|

| Record name | 3-(4-Aminophenyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089260457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-AMINOPHENYL)PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ND1F03QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-Aminophenyl)pyrazole

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with the aminopyrazole scaffold.[1][2][3] This document details a common synthetic route and summarizes key analytical data for the characterization of the final compound.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 3-aminopyrazole derivatives involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[1] This approach is widely applicable and allows for the introduction of various substituents onto the pyrazole ring.

Experimental Protocol: Synthesis via β-Ketonitrile Condensation

This protocol outlines a standard procedure for the synthesis of this compound starting from 3-(4-aminophenyl)-3-oxopropanenitrile and hydrazine hydrate.

Materials:

-

3-(4-aminophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or another suitable solvent like methanol or acetic acid)[4]

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate (for neutralization)

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-aminophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[5]

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are typically carried out using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [6] |

| Molecular Weight | 159.19 g/mol | [6] |

| Melting Point | 110-115 °C | |

| Appearance | Solid |

Spectroscopic Data

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 2H | Ar-H (ortho to pyrazole) |

| ~6.6 - 6.8 | d | 2H | Ar-H (ortho to NH₂) |

| ~7.4 | d | 1H | Pyrazole C4-H |

| ~6.4 | d | 1H | Pyrazole C5-H |

| ~5.5 | br s | 2H | -NH₂ |

| ~12.5 | br s | 1H | Pyrazole N-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyrazole C3 |

| ~145 | Ar-C (attached to NH₂) |

| ~130 | Pyrazole C5 |

| ~128 | Ar-CH (ortho to pyrazole) |

| ~120 | Ar-C (attached to pyrazole) |

| ~114 | Ar-CH (ortho to NH₂) |

| ~100 | Pyrazole C4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | N-H bending (amine) |

| 1600 - 1450 | Medium | C=C and C=N stretching (aromatic and pyrazole) |

Note: IR absorption bands are characteristic ranges and can show some variation.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z Value | Assignment |

| 159 | [M]⁺ |

| 132 | [M - HCN]⁺ |

| 104 | [M - HCN - N₂]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.[8]

Synthetic Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. pjsir.org [pjsir.org]

- 5. jocpr.com [jocpr.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 3-(4-Aminophenyl)pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Activities, Experimental Protocols, and Key Signaling Pathways

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the vast library of pyrazole-containing compounds, derivatives featuring a 3-(4-aminophenyl) substituent have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 3-(4-aminophenyl)pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Substituted pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression. While specific data for a wide range of this compound derivatives is still emerging, the broader class of aminopyrazole-containing molecules has shown potent cytotoxic effects against numerous cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes representative IC50 values for various pyrazole derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivatives | HeLa, MCF7, A549, HCT116, B16F10 | 0.0248 - 0.028 | [1] |

| Pyrazole-containing isolongifolanone | MCF7 | 5.21 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549 | 8.21 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | HCT116 | 19.56 | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-one derivative | MCF-7 | 11 | [2] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (24h) | 14.97 | [3] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (48h) | 6.45 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general procedure for assessing the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.[3][4][5][6][7]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 4,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[8][9] Aberrant kinase activity is a hallmark of many cancers. Furthermore, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][3][10] Western blot analysis is a key technique to study the effect of these compounds on protein expression levels and phosphorylation status within critical signaling pathways.

Experimental Protocol: Western Blot Analysis

Materials:

-

Cancer cells treated with test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-EGFR, p-STAT3, Bcl-2, BAX, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells and quantify protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

The following table presents representative MIC values for various pyrazole derivatives against selected microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1 - 8 | [11] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli | 1 | [11] |

| Thiazolo-pyrazole derivatives | MRSA | 4 | [11] |

| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive & Gram-negative bacteria | <1 | [11] |

| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 | [12] |

| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [12] |

| Pyrazoline derivative (Compound 9) | Staphylococcus and Enterococcus genera | 4 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[14][15][16][17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Mechanism of Action: COX Inhibition

The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[18][19][20][21][22]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer

-

Arachidonic acid (substrate)

-

Detection reagent (e.g., a fluorometric probe)

-

Test compounds

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, detection reagent, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubation: Incubate the plate to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Measurement: Measure the fluorescence signal over time.

-

Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method to assess the in vivo acute anti-inflammatory activity of test compounds.[23][24][25][26][27]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Positive control (e.g., indomethacin, celecoxib)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: Administer the test compounds and the positive control to different groups of rats (e.g., orally or intraperitoneally). A control group receives only the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research on related pyrazole derivatives strongly suggests that this chemical class possesses significant anticancer, antimicrobial, and anti-inflammatory potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and more potent this compound derivatives.

Future research should focus on synthesizing a broader range of derivatives of this specific scaffold and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities and selectivity. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and experimental biology will undoubtedly accelerate the discovery of novel this compound-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. youtube.com [youtube.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]

- 25. inotiv.com [inotiv.com]

- 26. researchgate.net [researchgate.net]

- 27. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 3-(4-Aminophenyl)pyrazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 3-(4-Aminophenyl)pyrazole. This heterocyclic compound, belonging to the pyrazole family, has garnered interest within the scientific community due to its structural motifs, which are prevalent in a wide array of biologically active molecules. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential role as a modulator of key signaling pathways relevant to drug discovery.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1] Its structure features a pyrazole ring substituted with an aminophenyl group at the 3-position. The presence of both the pyrazole and aniline moieties confers upon it specific chemical characteristics and potential for diverse chemical modifications.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 110-115 °C | |

| SMILES | Nc1ccc(cc1)-c2cc[nH]n2 | [1] |

| InChI | 1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | [1] |

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Predicted spectral data based on the analysis of similar compounds are presented in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (phenyl ring): δ 6.7-7.6 ppm; Pyrazole protons: δ 6.3-7.8 ppm; Amino protons (NH₂): Broad singlet, δ 3.5-5.0 ppm; NH proton (pyrazole): Broad singlet, δ 12.0-14.0 ppm. |

| ¹³C NMR | Aromatic carbons (phenyl ring): δ 114-150 ppm; Pyrazole carbons: δ 100-145 ppm. |

| FTIR (cm⁻¹) | N-H stretching (amine and pyrazole): 3200-3500; C-H stretching (aromatic): 3000-3100; C=C stretching (aromatic and pyrazole): 1450-1650; C-N stretching: 1250-1350.[2][3] |

| Mass Spec. | Molecular ion (M⁺) peak at m/z = 159. Fragmentation is expected to involve the loss of HCN (m/z = 27) and N₂ (m/z = 28) from the pyrazole ring, a characteristic fragmentation pattern for pyrazoles.[4][5][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3-substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine.[7][8][9] For the synthesis of this compound, a suitable starting material would be a β-ketonitrile bearing a 4-aminophenyl group.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-aminophenyl)-3-oxopropanenitrile (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization Methods

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

FTIR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to confirm the molecular weight and analyze the fragmentation pattern.

Biological Activity and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[10] Notably, aminopyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[11]

Based on the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could target one or more of the following key signaling pathways:

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases.[12][13] Several 4-amino-pyrazole derivatives have been reported as potent inhibitors of JAK kinases.[14][15][16] Inhibition of this pathway can block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.

Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers.[17] Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[18][19][20]

Caption: Proposed mechanism of action of this compound on the Aurora kinase pathway.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21] Pyrazole derivatives have shown promise as inhibitors of VEGFR kinases, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation and migration.[22][23][24][25]

Caption: Schematic of potential VEGFR signaling inhibition by this compound.

Conclusion

This compound is a versatile heterocyclic compound with a chemical structure that suggests significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard analytical techniques. The presence of the aminopyrazole moiety strongly indicates a potential for this compound to act as a kinase inhibitor, targeting key signaling pathways such as JAK/STAT, Aurora kinase, and VEGFR. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this promising molecule.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 13. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Aminopyrazole Compounds

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of action of aminopyrazole compounds, a versatile class of molecules with significant therapeutic potential. From their well-established role as kinase inhibitors in oncology and inflammation to their activity as antibacterial and insecticidal agents, this document provides a detailed exploration of their molecular targets, signaling pathways, and the experimental evidence that underpins our current understanding.

Executive Summary

Aminopyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets. The primary mechanism of action for a majority of clinically relevant aminopyrazoles is the inhibition of protein kinases. By targeting the ATP-binding site or allosteric pockets of these crucial enzymes, they effectively modulate cellular signaling pathways implicated in a host of diseases, most notably cancer and inflammatory disorders. Furthermore, specific aminopyrazole compounds exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, while others, like the insecticide fipronil, function by antagonizing GABA receptors in insects. This guide will provide a granular view of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Kinase Inhibition: The Cornerstone of Aminopyrazole Activity

Aminopyrazole-based compounds have been successfully developed as potent inhibitors of several kinase families, playing a critical role in disrupting aberrant signaling in pathological conditions.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole derivatives have been designed to inhibit FGFRs, including both wild-type and clinically relevant mutant forms.[1]

Signaling Pathway:

Upon binding of fibroblast growth factor (FGF), FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[2][3][4][5] Aminopyrazole inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 3-(4-Aminophenyl)pyrazole Scaffold in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct studies on the therapeutic potential of the core molecule 3-(4-aminophenyl)pyrazole are limited in publicly available literature. This guide therefore explores the therapeutic potential of the this compound scaffold by examining the synthesis, mechanism of action, and preclinical efficacy of its closely related derivatives. The data presented herein pertains to these derivatives, which share the core structural motif and provide strong evidence for its potential in oncology.

Introduction

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] In the realm of oncology, numerous pyrazole-containing compounds have been synthesized and evaluated, with some progressing to clinical trials and receiving regulatory approval.[4] The this compound core represents a promising pharmacophore, combining the versatile pyrazole ring with a 4-aminophenyl group, a common feature in many kinase inhibitors. This guide provides a comprehensive overview of the therapeutic potential of this scaffold by analyzing the available data on its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common route to obtain the this compound core involves the reaction of a chalcone derived from 4-aminoacetophenone with hydrazine hydrate or a substituted hydrazine.

General Synthetic Protocol

A representative synthesis of a this compound derivative is outlined below. This protocol is a generalized representation based on common synthetic methodologies for pyrazole synthesis.

-

Chalcone Synthesis: An appropriately substituted aromatic aldehyde is reacted with 4-aminoacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol) to yield the corresponding chalcone via a Claisen-Schmidt condensation.

-

Pyrazole Ring Formation: The synthesized chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. The reaction proceeds through a cyclization-condensation mechanism to afford the desired this compound derivative.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Mechanisms of Action of this compound Derivatives

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A significant number of pyrazole derivatives function as kinase inhibitors. The 4-aminophenyl moiety is a well-known "hinge-binding" motif in many ATP-competitive kinase inhibitors.

-

VEGFR-2 Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized from aminopyrazole precursors, have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target for cancer therapy. Phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potent inhibitory effects against both wild-type and mutant forms of EGFR.[6] Inhibition of EGFR signaling can lead to decreased cancer cell proliferation and survival.

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Some pyrazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[7]

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site of tubulin.[1][8] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This can be triggered through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

Preclinical Efficacy of this compound Derivatives

The in vitro anticancer activity of several derivatives of the this compound scaffold has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from selected studies are summarized below.

| Compound Class | Derivative/Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 12b | MDA-MB-468 (Breast) | 3.343 | [5] |

| T-47D (Breast) | 4.792 | [5] | ||

| Tri-substituted Pyrazoles | Compound 7 | A549 (Lung) | 6.52 | [4] |

| PC3 (Prostate) | 9.13 | [4] | ||

| MCF-7 (Breast) | 16.52 | [4] | ||

| Compound 2 | HepG2 (Liver) | 9.13 | [4] | |

| Pyrazolo[3,4-b]pyrazines | Compound 25i & 25j | MCF-7 (Breast) | Significant Inhibition (p < 0.001) | [9] |

| Pyranopyrazoles | Compound 4j | Glioma Cell Lines | Low micromolar activity | [10] |

| Phenylpyrazolo[3,4-d]pyrimidines | Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | [6] |

| Thiazolyl-Pyrazolines | A derivative | MCF-7 (Breast) | 0.07 | [11] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of the synthesized compounds.[1]

-

Cell Seeding: Human cancer cells (e.g., MCF-7, A549, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (VEGFR-2 as an example)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.

-

Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold is a promising foundation for the development of novel anticancer agents. Derivatives incorporating this core structure have demonstrated significant preclinical efficacy through various mechanisms of action, including the inhibition of key oncogenic kinases like VEGFR-2 and EGFR, disruption of tubulin polymerization, and induction of apoptosis. The data compiled in this guide, while pertaining to derivatives, strongly suggests that the this compound moiety is a valuable pharmacophore in cancer drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of derivatives, as well as the core molecule itself, is warranted to fully elucidate the therapeutic potential of this chemical class. Future studies should focus on optimizing the potency and selectivity of these compounds and evaluating their efficacy in in vivo cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

Exploring the Structure-Activity Relationship of 3-(4-Aminophenyl)pyrazole Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-aminophenyl)pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their role as kinase inhibitors for anticancer applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and development in this area.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and the aminophenyl rings. These modifications impact the compound's affinity and selectivity for various biological targets, primarily protein kinases involved in oncogenic signaling.

Kinase Inhibitory Activity

A significant body of research has focused on developing this compound analogs as inhibitors of key kinases implicated in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aurora Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the this compound scaffold, is found in the Aurora kinase inhibitor tozasertib.[1] This highlights the potential of this scaffold in targeting Aurora kinases.

A series of novel pyrazole derivatives substituted at the 4th position were designed and evaluated for their cytotoxicity and Aurora-A kinase inhibition. Compounds 5h and 5e from this series exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines and demonstrated potent inhibition of Aurora-A kinase, with IC50 values of 0.78 µM and 1.12 µM, respectively. These compounds were found to be more potent than the reference compound alisertib (IC50 = 3.36 µM).[2]

Table 1: SAR of Pyrazole Analogs as Aurora-A Kinase Inhibitors

| Compound ID | Modifications | Aurora-A IC50 (µM) | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) |

| 5h | 4-position substitution with a three-atom linkage (CH2NHCH2) and imidazole | 0.78 | 0.12 | Not Reported |

| 5e | 4-position substitution with fluorine | 1.12 | Not Reported | 0.63 |

| Alisertib | Reference | 3.36 | Not Reported | Not Reported |

Data sourced from a study on novel pyrazole analogs as Aurora-A kinase inhibitors.[2]

The SAR study of these analogs revealed that electron-rich and lipophilic groups at the 4-position of the pyrazole ring increased hydrophobic interactions within the kinase binding site. Specifically, the presence of fluorine and an imidazole moiety in compounds 5e and 5h , respectively, enhanced hydrogen bonding and lipophilic interactions.[2]

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have explored pyrazole derivatives as VEGFR-2 inhibitors.

One study reported a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which feature a pyrazole core. Compounds 12a-d from this series showed significant antitumor activity against breast cancer cell lines. Notably, compound 12b exhibited potent VEGFR-2 inhibition with an IC50 value of 0.063 µM, comparable to the standard drug sunitinib (IC50 = 0.035 µM).[3][4]

Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as VEGFR-2 Inhibitors

| Compound ID | Modifications | VEGFR-2 IC50 (µM) | MDA-MB-468 IC50 (µM) | T-47D IC50 (µM) |

| 12b | Pyrazolo[3,4-d]pyrimidine core | 0.063 | 3.343 | 4.792 |

| Sunitinib | Reference | 0.035 | Not Reported | Not Reported |

Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents.[3][4]

The potent activity of compound 12b suggests that fusing the pyrazole ring with a pyrimidine system can lead to effective VEGFR-2 inhibitors. Further exploration of substitutions on this fused ring system could lead to the discovery of even more potent analogs.

Another study focused on 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones and identified compound 3i as a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM, which is nearly three-fold more active than sorafenib (30 nM).[5]

Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of this compound analogs is ultimately determined by their ability to inhibit the proliferation of cancer cells. Numerous studies have evaluated these compounds against various cancer cell lines.

A series of 3-amino-1H-pyrazole-based kinase inhibitors were evaluated for their cellular potency using a NanoBRET assay. Analogs with a cyclopropyl moiety on the pyrazole ring demonstrated excellent cellular activity against CDK16, with EC50 values ranging from 33.0 to 124.0 nM.[1] Further optimization led to compound 43d , which exhibited a high cellular potency for CDK16 with an EC50 of 33 nM.[6]

Table 3: Cellular Potency of 3-Aminopyrazole Analogs against CDK16

| Compound ID | Modifications | CDK16 EC50 (nM) |

| 1 (Lead) | N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core | 18.0 |

| 11a-f | Cyclopropyl moiety on pyrazole ring | 33.0 - 124.0 |

| 43d | Optimized analog | 33.0 |

Data sourced from a study on 3-amino-1H-pyrazole-based kinase inhibitors.[1][6]

These findings underscore the importance of substitutions on the pyrazole ring for achieving high cellular potency.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound analogs.

Synthesis of this compound Analogs

The synthesis of 3-aminopyrazole-based kinase inhibitors often starts from a 3-aminopyrazole core. For example, 5-cyclopropyl-1H-pyrazole-3-amine can be reacted with a pyrimidine derivative through a nucleophilic substitution under basic conditions. Various linkers can then be attached to this precursor via a second nucleophilic substitution, which can be performed under microwave irradiation or with a catalytic amount of acid.[1]

A general synthetic workflow is depicted below:

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the synthesized compounds on the target kinase.

-

Principle: The assay measures the enzymatic activity of a recombinant kinase in the presence and absence of the test compound. The inhibition is typically quantified by measuring the phosphorylation of a substrate.

-

General Procedure:

-

A reaction mixture is prepared containing the recombinant kinase, a specific substrate, and ATP in a suitable buffer (e.g., 25 mM Tris pH 7.5, 0.02 mM EGTA, 10 mM Mg-acetate).[7]

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The kinase reaction is initiated by the addition of a Mg-ATP mix.[7]

-

After incubation, the reaction is stopped, and the amount of product (phosphorylated substrate) is quantified. This can be done using various methods, such as radiolabeling with [³³P-ATP] and measuring radioactivity, or using luminescence-based assays like the ADP-Glo™ Kinase Assay which measures ADP production.

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value is determined.

-

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within living cells.

-

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. When a test compound binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal.

-

General Procedure:

-

Cells are transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein.

-

The cells are then treated with the NanoBRET™ tracer and varying concentrations of the test compound.

-

After incubation, the NanoBRET™ Nano-Glo® Substrate is added to measure the luciferase signal, and the fluorescence of the tracer is also measured.

-

The BRET ratio (acceptor emission/donor emission) is calculated for each well.

-

The cellular EC50 value, which represents the concentration of the compound that displaces 50% of the tracer, is determined from the dose-response curve.[1]

-

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogs are mediated through the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Aurora Kinase Signaling Pathway

Inhibition of Aurora kinases by this compound analogs disrupts the proper execution of mitosis, leading to cell cycle arrest and apoptosis.

VEGFR-2 Signaling Pathway in Angiogenesis

By inhibiting VEGFR-2, these pyrazole analogs can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors with potent anticancer activity. The structure-activity relationship studies summarized in this guide highlight the critical role of substitutions on both the pyrazole and the aminophenyl moieties in determining the potency and selectivity of these analogs. The detailed experimental protocols provide a framework for the systematic evaluation of new derivatives, while the visualized signaling pathways offer insights into their mechanisms of action. Further optimization of this scaffold, guided by the principles outlined herein, holds the potential to deliver next-generation targeted therapies for the treatment of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazolo[3,4- d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-aminophenyl)pyrazole

An in-depth guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of the heterocyclic compound 3-(4-aminophenyl)pyrazole.

This technical document provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected spectral data, provide standardized experimental protocols for obtaining this information, and present a logical workflow for the structural elucidation of this and similar organic compounds.

Spectroscopic Data Summary

The structural integrity and purity of this compound (also known as 4-(1H-pyrazol-3-yl)aniline) can be confirmed through a combination of spectroscopic techniques. The key quantitative data expected from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available in search results | - | - | - | Pyrazole-H / Phenyl-H |

| Data not available in search results | - | - | - | Pyrazole-H |

| Data not available in search results | - | - | - | Phenyl-H |

| Data not available in search results | - | - | - | NH₂ |

| Data not available in search results | - | - | - | NH (pyrazole) |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Aromatic/Heteroaromatic Carbons |

Table 3: FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium-Strong | N-H bending (amine) / C=C stretching (aromatic) |

| 1550-1450 | Medium-Strong | C=N stretching (pyrazole) / Aromatic ring stretching |

| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| Data on fragmentation pattern not available in search results | - | Fragment Ions |

Note: The ¹H and ¹³C NMR data are illustrative and based on typical chemical shifts for similar structures. The actual experimental values need to be determined.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 100 MHz spectrometer.

-

Standard acquisition parameters for temperature (298 K) and pulse sequences should be used.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe (DIP) for electron ionization (EI) analysis.

-

Ionization: The sample is vaporized by heating the probe, and then ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The structural elucidation of an organic compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.

This workflow begins with the purified compound, which is then subjected to a battery of spectroscopic tests. Mass spectrometry provides the molecular weight and elemental formula.[1] FT-IR spectroscopy identifies the key functional groups present. Finally, NMR spectroscopy (both ¹H and ¹³C) reveals the connectivity of the atoms, allowing for the complete assembly of the molecular structure. Each piece of data acts as a constraint, leading to the unambiguous determination of the compound's identity.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-aminophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound 3-(4-aminophenyl)pyrazole. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the requisite experimental protocols and data presentation formats that are critical for its evaluation in a research and drug development context.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an aminophenyl group.[1][2] The pyrazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4][5][6] The presence of both an aromatic amine and a pyrazole ring suggests potential for various intermolecular interactions that will influence its physicochemical properties, including solubility and stability. Understanding these properties is fundamental for its application in areas such as medicinal chemistry and materials science. The structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here. Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1][2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections outline the methodologies for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are the thermodynamic (equilibrium) solubility and kinetic solubility assays.

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given condition.[7][8]

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) in a sealed vial.[9]

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation and/or filtration (using a filter that does not adsorb the compound).[9]

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to determine the concentration in the sample.

2.1.2. Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer.[8] This method is higher throughput and mimics the conditions of many in vitro biological assays.

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Monitor the solution for the first sign of precipitation using a nephelometric or turbidimetric plate reader.[10]

-

The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation: Solubility

The following tables should be used to present the solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| 0.1 N HCl | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 37 |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Kinetic Solubility (µM) |

| PBS | 7.4 | |

| Glycine-HCl Buffer | 2.5 | |

| Acetate Buffer | 5.0 |

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: General workflow for thermodynamic and kinetic solubility determination.

Stability Profile

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[11][12]

Experimental Protocols for Stability Assessment

3.1.1. Thermal Stability

This study evaluates the effect of temperature on the compound's stability.

Protocol:

-

Store accurately weighed samples of solid this compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity (e.g., 75% RH) for a defined period (e.g., 1, 2, 4 weeks).[11][13]

-

For solution stability, prepare solutions of known concentration in relevant solvents and store them at different temperatures.

-

At specified time points, analyze the samples for the remaining amount of this compound and the formation of any degradation products using a stability-indicating HPLC method.

-

A control sample should be stored at a reference condition (e.g., 5°C) and analyzed at the same time points.

3.1.2. Photostability

This study assesses the compound's sensitivity to light.

Protocol:

-

Expose solid samples and solutions of this compound to a light source that meets ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

-

A dark control, protected from light, should be stored under the same temperature and humidity conditions.[14]

-

Analyze the exposed and control samples for degradation using a stability-indicating HPLC method.

3.1.3. pH Stability

This study determines the stability of the compound in aqueous solutions at different pH values.

Protocol:

-

Prepare solutions of this compound in a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).[15]

-

Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 50°C).

-

At various time intervals, analyze the samples to determine the concentration of the parent compound and identify any degradants.

-

This data can be used to determine the rate of degradation at each pH and identify the pH of maximum stability.

3.1.4. Oxidative Stability

This study evaluates the compound's susceptibility to oxidation.

Protocol:

-

Prepare a solution of this compound and expose it to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Monitor the sample over time for the degradation of the parent compound and the formation of oxidation products using HPLC.

-

A control sample without the oxidizing agent should be run in parallel.

Data Presentation: Stability

The following tables should be used to present the stability data for this compound.

Table 3: Thermal Stability of Solid this compound

| Condition | Time (weeks) | % Remaining | Appearance | Degradation Products |

| 40°C / 75% RH | 1 | |||

| 2 | ||||

| 4 | ||||

| 60°C / 75% RH | 1 | |||

| 2 | ||||

| 4 |

Table 4: pH Stability of this compound in Solution

| pH | Temperature (°C) | Time (days) | % Remaining | Degradation Products |

| 2.0 | 50 | 1 | ||

| 7 | ||||

| 14 | ||||

| 7.4 | 50 | 1 | ||

| 7 | ||||

| 14 | ||||

| 9.0 | 50 | 1 | ||

| 7 | ||||

| 14 |

Logical Relationships in Stability

The stability of this compound is influenced by several interconnected factors.

Caption: Interrelationship of factors affecting the stability of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in public sources, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols and standardized data presentation formats outlined herein will ensure a thorough and systematic evaluation of the compound's physicochemical properties. This foundational knowledge is indispensable for advancing the development of this compound for its intended applications in research and medicine.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-(4-アミノフェニル)ピラゾール | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]